

A Comparative Guide to TTX-Sensitive and TTX-Resistant Sodium Currents

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Tetrodotoxin citrate*

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Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells. A fundamental pharmacological distinction among Nav channel subtypes is their sensitivity to the potent neurotoxin, tetrodotoxin (TTX). This guide provides an objective comparison of TTX-sensitive (TTX-S) and TTX-resistant (TTX-R) sodium currents, supported by experimental data, to aid researchers in their study of these crucial ion channels.

Distinguishing TTX-Sensitive and TTX-Resistant Sodium Currents

Voltage-gated sodium channels can be broadly classified into two groups based on their affinity for TTX. TTX-sensitive channels are blocked by nanomolar concentrations of TTX, while TTX-resistant channels require micromolar to millimolar concentrations for inhibition.^[1] This differential sensitivity is a key tool for pharmacologically dissecting the contributions of specific Nav channel subtypes to cellular excitability.

TTX-sensitive currents are primarily mediated by Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, and Nav1.7 channels, which are predominantly expressed in the central and peripheral nervous systems, as well as in skeletal muscle.[2] In contrast, TTX-resistant currents are generated by Nav1.5, Nav1.8, and Nav1.9 channels. Nav1.5 is the primary cardiac sodium channel, while Nav1.8 and Nav1.9 are prominently expressed in peripheral sensory neurons, particularly nociceptors, where they play a crucial role in pain signaling.

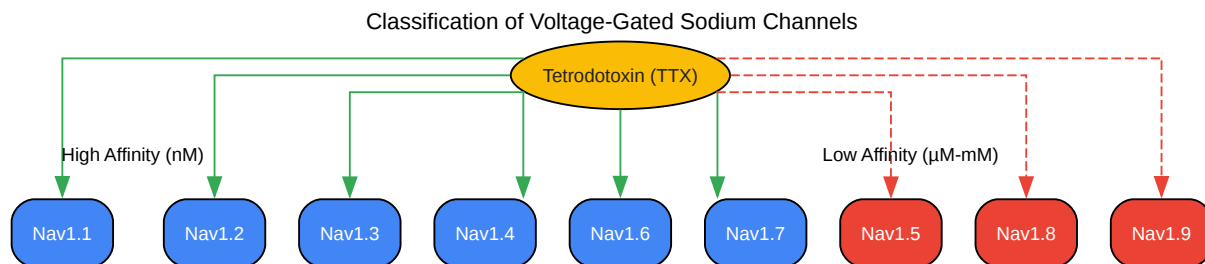
Quantitative Comparison of Biophysical and Pharmacological Properties

The functional differences between TTX-S and TTX-R currents extend beyond their toxin sensitivity. They exhibit distinct biophysical properties, including differences in their voltage-dependence of activation and inactivation, as well as their channel kinetics. The following table summarizes these key quantitative differences.

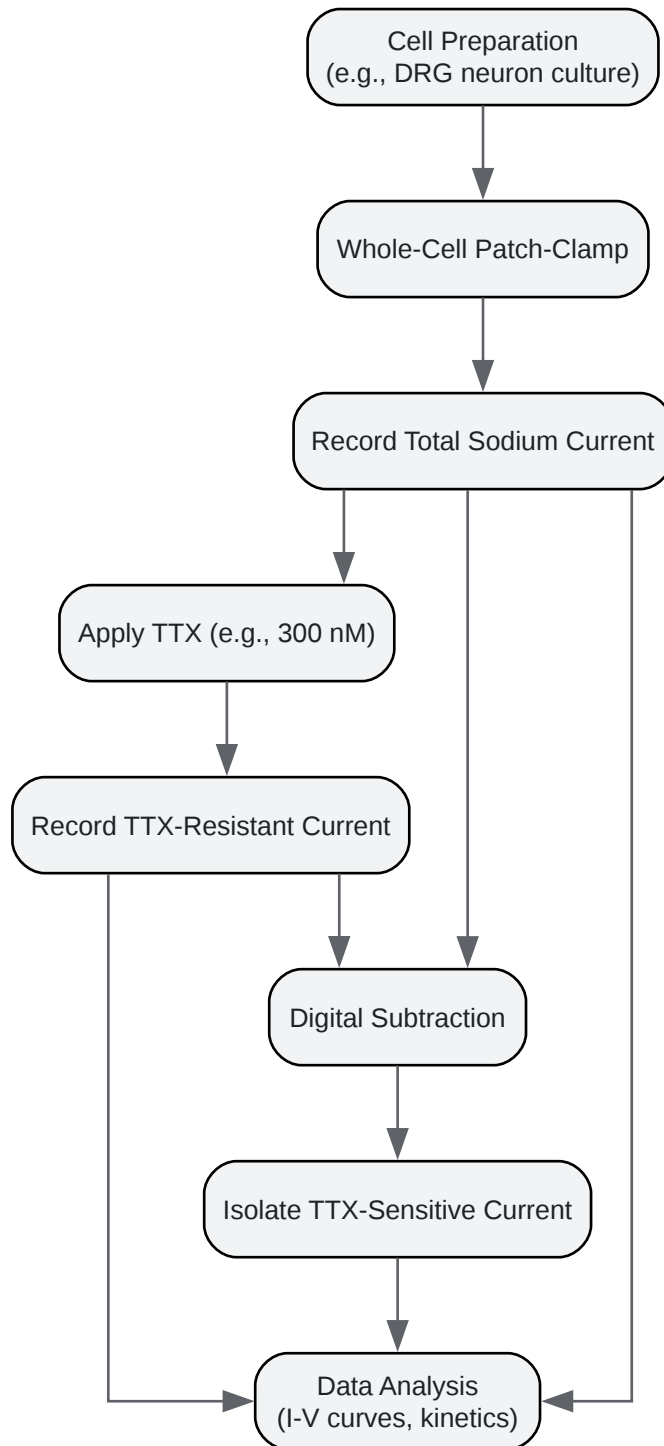
Property	TTX-Sensitive (TTX-S) Currents	TTX-Resistant (TTX-R) Currents
Primary Nav Subtypes	Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, Nav1.7	Nav1.5, Nav1.8, Nav1.9
TTX Sensitivity (IC50)	Low nM range (e.g., Nav1.7: ~10-20 nM)	High μ M to mM range (e.g., Nav1.8: >10 μ M; Nav1.5: ~1-2 μ M)
Voltage of Half-Maximal Activation (V1/2)	More hyperpolarized (e.g., Nav1.7: ~ -25 to -30 mV)	More depolarized (e.g., Nav1.8: ~ -15 to -8 mV)
Voltage of Half-Maximal Inactivation (V1/2)	More hyperpolarized (e.g., Nav1.7: ~ -70 to -80 mV)	More depolarized (e.g., Nav1.8: ~ -30 to -45 mV)
Activation Kinetics	Fast	Slower than TTX-S currents
Inactivation Kinetics	Fast (Time constant in low ms range)	Slower than TTX-S currents (Time constant can be >5 ms) [3]
Recovery from Inactivation	Generally slower	Nav1.8 exhibits rapid recovery from inactivation
Persistent Current	Generally small	Nav1.9 is known for a prominent persistent current
Primary Location	Central Nervous System, Peripheral Nervous System, Skeletal Muscle	Heart (Nav1.5), Peripheral Sensory Neurons (Nav1.8, Nav1.9)
Key Physiological Roles	Neuronal excitability, muscle contraction	Cardiac action potential, Nociception (pain signaling)

Signaling Pathways and Experimental Workflow

The classification of sodium channels based on their TTX sensitivity provides a framework for understanding their diverse physiological roles.



Workflow for Differentiating TTX-S and TTX-R Currents



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- To cite this document: BenchChem. [A Comparative Guide to TTX-Sensitive and TTX-Resistant Sodium Currents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1663639/docs#a-comparative-guide-to-ttx-sensitive-and-ttx-resistant-sodium-currents\]](https://www.benchchem.com/product/b1663639/docs#a-comparative-guide-to-ttx-sensitive-and-ttx-resistant-sodium-currents)

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